molecular formula C18H17ClN2O2 B303205 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

Cat. No. B303205
M. Wt: 328.8 g/mol
InChI Key: SMQYJWYYBUPYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a chemical compound that is commonly referred to as a selective CB2 receptor agonist. It has been found to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.

Mechanism of Action

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide works by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain, as well as an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide are primarily related to its activation of the CB2 receptor. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the production of reactive oxygen species. Additionally, it has been found to increase apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, it has been found to have a good safety profile, making it a promising candidate for further clinical development. However, one of the limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are many possible future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. Finally, more research is needed to determine the optimal dosage and administration route for the compound in various disease models.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a complex process that involves multiple steps. The first step is the synthesis of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromoanisole to form 3-(5-chloro-1,3-benzoxazol-2-yl)anisole. This compound is then reacted with 3-methylbutanoyl chloride in the presence of a base to form N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to have anti-cancer properties, making it a potential treatment option for various types of cancer.

properties

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H17ClN2O2/c1-11(2)8-17(22)20-14-5-3-4-12(9-14)18-21-15-10-13(19)6-7-16(15)23-18/h3-7,9-11H,8H2,1-2H3,(H,20,22)

InChI Key

SMQYJWYYBUPYOH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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